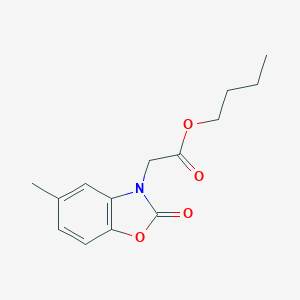
5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide is a selective dopamine D1 receptor agonist. It binds to and activates the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex of the brain. Activation of the dopamine D1 receptor leads to an increase in cAMP levels and activation of protein kinase A, which ultimately leads to changes in gene expression and neuronal activity.
Biochemical and Physiological Effects:
Activation of the dopamine D1 receptor by 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide leads to a number of biochemical and physiological effects. These include an increase in dopamine release, increased neuronal excitability, and changes in gene expression. These effects ultimately lead to improvements in cognitive function, memory, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide in lab experiments is its high selectivity for the dopamine D1 receptor. This allows for more precise manipulation of the dopamine system, which can be useful for studying the role of dopamine in various neurological and psychiatric disorders. One limitation of using 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide is its relatively short half-life, which can make it difficult to maintain a stable level of drug in the brain over an extended period of time.
Zukünftige Richtungen
There are several future directions for research on 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide. One area of interest is its potential in treating addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential in treating addiction in humans. Another area of interest is its potential in treating schizophrenia. It has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential in treating this disorder in humans. Finally, further research is needed to determine the long-term safety and efficacy of 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide in humans.
Synthesemethoden
The synthesis of 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide involves the reaction of 3,4-dichlorophenylacetonitrile with 2-phenylethylamine and furfurylamine in the presence of sodium hydride and dimethylformamide. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been studied for its potential in treating depression, anxiety, and addiction.
Eigenschaften
Molekularformel |
C19H15Cl2NO2 |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-N-(2-phenylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO2/c20-15-7-6-14(12-16(15)21)17-8-9-18(24-17)19(23)22-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,23) |
InChI-Schlüssel |
CZEMRTMQJQJGCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)
![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)
![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)